5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties .Scientific Research Applications
Chemical Synthesis and Modification
Studies have explored the synthesis of related compounds, emphasizing the chemical versatility and potential for creating derivatives with varied biological activities. For instance, the synthesis of 4-homopyrazofurin and its acyclic analogue through a dipolar cycloaddition reaction involving a compound with a benzyloxy group suggests a methodology that could be relevant for synthesizing or modifying 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide (Sauer, Schneller, & Gabrielsen, 1993).
Biological Activity
Research on benzopyran derivatives, including studies on antiviral, antibacterial, and anti-inflammatory properties, indicates a broad interest in such compounds for therapeutic applications. For example, benzamide derivatives have been evaluated for their ability to inhibit histone deacetylase, demonstrating marked in vivo antitumor activity against human tumors (Saito et al., 1999). This highlights the potential pharmacological relevance of compounds structurally related to this compound in cancer research.
Molecular Design and Drug Discovery
The ongoing development of novel compounds with specific biological targets, such as the creation of new antimalarial agents or inhibitors of specific enzymes involved in inflammatory processes, underscores the significance of chemical scaffolds similar to this compound in drug discovery. For instance, carboxamide pyrazinyloxy benzoxaboroles were investigated, leading to the identification of a molecule with satisfactory antimalarial activity, highlighting the drug discovery potential of such compounds (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-15-10-16(18(21)19-14-8-4-5-9-14)23-12-17(15)22-11-13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVCDGYRLAODMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.